Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate
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Overview
Description
Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate: is a chemical compound with the molecular formula C13H16ClNO4S It is a derivative of morpholine, a heterocyclic amine, and contains a chlorosulfonyl group attached to a benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with chlorosulfonyl compounds. One common method involves the reaction of benzyl morpholine-4-carboxylate with chlorosulfonylmethane under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, leading to the formation of simpler morpholine derivatives.
Oxidation Reactions: Oxidation of the benzyl group can yield benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide are commonly used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
- Substitution reactions yield various substituted morpholine derivatives.
- Reduction reactions produce simpler morpholine compounds.
- Oxidation reactions result in benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Chemistry: Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on cellular processes. It is also employed in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of proteins, thereby exerting its biological effects. The compound may also modulate signaling pathways by binding to receptors or other cellular targets.
Comparison with Similar Compounds
- Benzyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate
- Benzyl 3-[(chlorosulfonyl)methyl]-2,2-dimethylpyrrolidine-1-carboxylate
- Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
Comparison: Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to its pyrrolidine and piperidine analogs, the morpholine derivative may exhibit different reactivity and selectivity in chemical reactions. Additionally, the morpholine ring can influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it a valuable scaffold for drug development.
Biological Activity
Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate is a sulfonamide derivative that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring substituted with a chlorosulfonyl group and a benzyl moiety. The presence of the chlorosulfonyl group enhances its reactivity, allowing it to interact with various biological molecules.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This mechanism can lead to significant alterations in the structure and function of target proteins, which may result in therapeutic effects or toxicity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been investigated for its role in targeting specific pathways involved in tumor growth and metastasis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, such as autotaxin (ATX), which is implicated in cancer metastasis. In vitro studies demonstrated that analogs of this compound could significantly reduce ATX-dependent invasion of melanoma cells .
- Toxicological Profile : The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage, indicating that while it has potential therapeutic uses, caution is required regarding its safety profile .
Case Studies and Research Findings
- Inhibition of Autotaxin : A study explored the structure-activity relationship (SAR) of sulfonamide derivatives, including this compound. The results indicated potent inhibition of ATX, with some derivatives achieving IC50 values in the low nanomolar range .
- Anticancer Properties : In vitro assays demonstrated that certain analogs could reduce chemotherapeutic resistance in breast cancer models, highlighting their potential as adjuncts to existing therapies .
- Toxicokinetics : Research into the toxicokinetics of related compounds indicated significant biotransformation in vivo, suggesting that metabolic pathways may influence the efficacy and safety of this compound .
Comparison with Similar Compounds
Compound Name | Biological Activity | IC50 (nM) | Notes |
---|---|---|---|
This compound | Antitumor, Enzyme Inhibition | Varies | Potential for drug development |
Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate | Similar enzyme inhibition | Varies | Structural analog with similar properties |
Other Sulfonamide Derivatives | Varies depending on substitution | Varies | Diverse biological activities reported |
Properties
Molecular Formula |
C13H16ClNO5S |
---|---|
Molecular Weight |
333.79 g/mol |
IUPAC Name |
benzyl 3-(chlorosulfonylmethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C13H16ClNO5S/c14-21(17,18)10-12-9-19-7-6-15(12)13(16)20-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI Key |
GSRDYCDKCKLPKR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
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